1-(5-Fluoro-3-nitropyridin-2-yl)ethanone
Overview
Description
1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H5FN2O3 and a molecular weight of 184.12 g/mol . It is characterized by the presence of a fluorine atom, a nitro group, and a pyridine ring, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone typically involves the nitration of 5-fluoro-2-pyridone followed by acetylation. The reaction conditions often include the use of nitric acid and acetic anhydride as reagents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(5-Fluoro-3-nitropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Fluoro-3-nitropyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
1-(5-Fluoro-3-nitropyridin-2-yl)ethanone can be compared with other similar compounds such as:
- 1-(5-Fluoro-2-nitrophenyl)ethanone
- 1-(3-Fluoro-4-nitrophenyl)ethanone
- 1-(5-Chloro-3-nitropyridin-2-yl)ethanone
These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical reactivity and biological activities .
Biological Activity
1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound is characterized by the following structural formula:
This compound features a pyridine ring with a fluorine and nitro group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 10 |
Pseudomonas aeruginosa | 20 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, particularly through the intrinsic and extrinsic pathways. The following table summarizes findings from key studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis via caspase activation |
MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |
These findings indicate that the compound may effectively target multiple cancer types, warranting further investigation into its mechanisms and therapeutic potential.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the compound's effectiveness against Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated samples compared to controls, indicating its potential as an antibacterial agent.
- Cancer Cell Line Research : Another study published in a peer-reviewed journal focused on the effects of this compound on HCT116 colon cancer cells. The research demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a robust mechanism for inducing cell death in cancer cells.
Properties
IUPAC Name |
1-(5-fluoro-3-nitropyridin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c1-4(11)7-6(10(12)13)2-5(8)3-9-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANPGFDJRDRJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264478 | |
Record name | Ethanone, 1-(5-fluoro-3-nitro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701264478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432754-46-5 | |
Record name | Ethanone, 1-(5-fluoro-3-nitro-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(5-fluoro-3-nitro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701264478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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